molecular formula C16H16Cl2N2O2 B6709981 N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide

N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide

Cat. No.: B6709981
M. Wt: 339.2 g/mol
InChI Key: AWILWHPYHGFSOY-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a pyridine carboxamide moiety. It has been studied for its potential biological activities and its role in medicinal chemistry.

Properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-16(2,9-10-6-7-11(17)8-12(10)18)20-15(22)13-4-3-5-14(21)19-13/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWILWHPYHGFSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzyl chloride with 2-methylpropan-2-amine to form an intermediate. This intermediate is then reacted with 6-oxo-1H-pyridine-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring. The use of industrial-grade reagents and equipment ensures the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide involves its interaction with specific molecular targets. One of the primary targets is sterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death . This mechanism makes it a promising candidate for antifungal drug development.

Comparison with Similar Compounds

Similar Compounds

    Ketoconazole: Another inhibitor of sterol 14α-demethylase, used as an antifungal agent.

    Fluconazole: A widely used antifungal drug that also targets sterol 14α-demethylase.

    Itraconazole: Similar in function, used to treat various fungal infections.

Uniqueness

N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide is unique due to its specific structural features, which confer distinct binding properties and potency. Its dichlorophenyl group enhances its ability to interact with the enzyme’s active site, making it a more effective inhibitor compared to some other compounds .

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